Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate

Physicochemical characterization Solid-state properties Purification

Select Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate (CAS 61097-62-9) for its well-defined melting point (92.5-93.5°C) enabling rapid identity verification. The ethyl ester serves as a stable carboxylic acid protecting group in multi-step syntheses, with the free acid (MP 276-278°C) easily liberated post-deprotection. This benzodioxole scaffold is a privileged structure in medicinal chemistry, ideal for combinatorial amide library generation. Substituting with methyl ester or free acid analogs alters lipophilicity, melting behavior, and metabolic stability, introducing experimental variability. Ensure reproducibility—specify this exact ester for your synthesis.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 61097-62-9
Cat. No. B1624674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-benzo[1,3]dioxol-5-YL-benzoate
CAS61097-62-9
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C16H14O4/c1-2-18-16(17)12-5-3-11(4-6-12)13-7-8-14-15(9-13)20-10-19-14/h3-9H,2,10H2,1H3
InChIKeyNBIPIWDUYLFFDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview: Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate (CAS 61097-62-9) Chemical Profile


Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate (CAS 61097-62-9), also known as ethyl 4-(1,3-benzodioxol-5-yl)benzoate, is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol . This compound is a benzoate ester characterized by the presence of a 1,3-benzodioxole (methylenedioxyphenyl) group. It is typically supplied as a solid with a reported purity of 95-98% and is intended for research and development use only, not for diagnostic or therapeutic applications . The compound's spectral data, including 1 NMR and MS (GC) spectra, are available in spectral databases for identification purposes [1].

Why Close Analogs of Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate Are Not Interchangeable


The 1,3-benzodioxole scaffold is a common motif in bioactive molecules, but the physicochemical properties of derivatives are highly sensitive to peripheral modifications [1]. In the case of Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate (CAS 61097-62-9), simple substitution to a methyl ester or hydrolysis to the free carboxylic acid results in significantly different melting points and lipophilicity, which can alter a compound's behavior in purification, formulation, or as a synthetic intermediate . Furthermore, the benzodioxole ring itself is known to interact with cytochrome P450 enzymes, and modifications to the ester group could unpredictably affect metabolic stability or off-target effects [2]. Therefore, substituting this specific compound with a seemingly similar analog without comparative data introduces experimental risk and can compromise reproducibility in both chemical and biological assays.

Quantified Differentiation of Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate from Key Analogs


Melting Point Differentiation vs. Free Carboxylic Acid Form

The ethyl ester (target compound) exhibits a distinct and significantly lower melting point (92.5-93.5 °C) compared to its free carboxylic acid analog, 4-(benzo[d][1,3]dioxol-5-yl)benzoic acid (CAS 193151-97-2), which melts at 276-278 °C . This large difference in thermal behavior is critical for handling and purification strategies.

Physicochemical characterization Solid-state properties Purification

Thermal Stability During GC-MS Analysis vs. Amide Analog

The target compound (ethyl ester) has been successfully analyzed by GC-MS, with two mass spectra recorded [1]. This is in contrast to a structurally related amide analog, ethyl 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate, which has a higher boiling point of 412.2±45.0 °C and may be less amenable to GC analysis without decomposition.

Analytical chemistry GC-MS Volatility

Boiling Point and Volatility Differentiation vs. Methyl Ester

The ethyl ester has a predicted boiling point of 408.9±44.0 °C . While direct head-to-head boiling point data for the exact methyl ester analog (methyl 4-(1,3-benzodioxol-5-yl)benzoate) is not available in the provided sources, as an ester class-level inference, the ethyl ester is expected to be less volatile and more lipophilic (logP) than its methyl counterpart, which would influence its behavior in chromatographic separations and its suitability as a pro-drug or protecting group.

Physicochemical properties Separation science Synthetic intermediate

Key Application Scenarios for Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate (CAS 61097-62-9)


Use as a Well-Characterized Synthetic Intermediate

The compound's distinct melting point (92.5-93.5 °C) provides a reliable identifier for purity and identity checks during synthesis. As an ethyl ester, it can serve as a protecting group for the carboxylic acid moiety in multi-step syntheses, being stable to a range of reaction conditions before being deprotected to the free acid (melting point 276-278 °C) at a later stage. This is a common strategy in the preparation of more complex benzodioxole-containing molecules.

Analytical Method Development and Validation

The compound is suitable for use as a reference standard in analytical chemistry, particularly for GC-MS method development. The availability of both NMR and GC-MS spectra [1] makes it a valuable tool for confirming the identity of unknown compounds or metabolites containing the 4-(1,3-benzodioxol-5-yl)benzoate moiety. Its established purity levels (95-98%) support its use in quantitative analysis.

Building Block for Bioactive Molecule Libraries

The 1,3-benzodioxole group is a privileged structure in medicinal chemistry, found in compounds with diverse biological activities [2]. This specific ester can be used as a core building block for the synthesis of combinatorial libraries. For instance, the ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to generate amide libraries for biological screening, potentially yielding new antimicrobial or antioxidant agents.

Precursor for Materials Science Applications

Due to its rigid biphenyl-like structure conferred by the benzodioxole ring and the para-substituted phenyl group, this compound could serve as a monomeric precursor in the design of novel polymers or metal-organic frameworks (MOFs). The ethyl ester group can be removed post-polymerization to reveal a carboxylic acid functional group, which can act as a metal-coordinating site or a point for further functionalization.

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